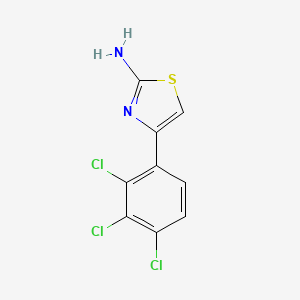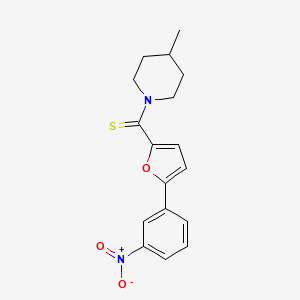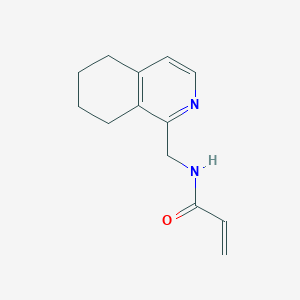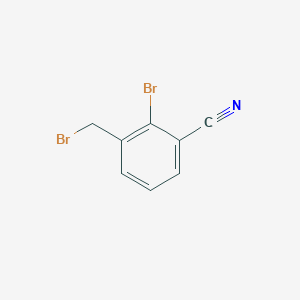![molecular formula C11H19NO4 B2644480 3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid CAS No. 1638772-03-8](/img/no-structure.png)
3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C11H19NO4. It contains a cyclobutane ring, which is a type of cycloalkane . Cycloalkanes are hydrocarbons with one or more rings of carbon atoms . The exact 3D structure would need to be determined by techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 425.7±30.0 °C and a predicted density of 1.145±0.06 g/cm3 . It is also predicted to have a pKa value of 3.40±0.10, indicating that it can act as a weak acid .Scientific Research Applications
Imaging and Diagnosis
The compound, specifically as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), has been explored for its potential in nuclear medicine imaging. Labeled with fluorine-18, it has demonstrated tumor-avid characteristics, indicating its application in localizing tumors. For instance, studies have shown that [18F]FACBC exhibits significant uptake in brain tumors, showing potential as a PET tracer for tumor imaging. This has been demonstrated through comparative studies with [18F]2-fluorodeoxyglucose (FDG) in rat brain gliosarcoma models and human PET studies on patients with glioblastoma multiforme. The uptake of [18F]FACBC in tumors compared to normal brain tissue suggests its potential utility in delineating tumor boundaries and enhancing diagnostic accuracy in oncology (Shoup et al., 1999).
Cancer Treatment and Management
The application extends to the management and treatment of cancer, particularly in identifying metastatic lesions. For instance, a phase IIa clinical trial of trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid (anti-18F-FACBC) in metastatic prostate cancer demonstrated that this compound is safe for patients and has the potential to delineate primary prostate lesions and metastases. This suggests its role not only in diagnosis but also in the precise targeting of cancer treatment, helping to inform therapeutic decisions (Inoue et al., 2014).
Radiation Dosimetry and Safety Assessment
The compound has also been studied for its biodistribution and radiation dosimetry characteristics in humans, crucial for assessing the safety of radiolabeled compounds used in imaging. Studies indicate favorable dosimetry profiles with low bladder excretion rates and significant uptake in organs like the pancreas and liver. This supports its use in PET imaging and its potential for wider clinical applications, given the acceptable levels of radiation exposure for patients (Nye et al., 2007).
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid' involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methylpropan-2-ol", "cyclobutane-1,2-dicarboxylic acid", "ammonia", "sodium hydroxide", "acetic anhydride", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Conversion of 2-methylpropan-2-ol to 2-methylpropan-2-yl acetate using acetic anhydride and acetic acid as a catalyst.", "Step 2: Reduction of 2-methylpropan-2-yl acetate to 2-methylpropan-2-ol using sodium borohydride as a reducing agent.", "Step 3: Conversion of cyclobutane-1,2-dicarboxylic acid to cyclobutane-1-carboxylic acid using hydrochloric acid and water.", "Step 4: Conversion of cyclobutane-1-carboxylic acid to 3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid using ammonia, sodium hydroxide, and 2-methylpropan-2-ol as a solvent." ] } | |
CAS RN |
1638772-03-8 |
Product Name |
3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid |
Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.276 |
IUPAC Name |
3-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)8(12)6-4-7(5-6)9(13)14/h6-8H,4-5,12H2,1-3H3,(H,13,14) |
InChI Key |
VSQSBIHMGOYUDW-LUHQIEFSSA-N |
SMILES |
CC(C)(C)OC(=O)C(C1CC(C1)C(=O)O)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloroprop-2-enyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2644399.png)

![5-Azaspiro[3.4]octane-7-carboxylic acid;hydrochloride](/img/structure/B2644401.png)
![5-benzyl-3-(4-ethoxyphenyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2644403.png)

![4-bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2644406.png)
![4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2644408.png)



![N-methyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B2644415.png)
![[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] N,N-diethylcarbamate](/img/structure/B2644417.png)
